(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 836630-16-1
VCID: VC5528320
InChI: InChI=1S/C22H22N6O3/c1-30-11-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-14-6-5-7-15(12-14)31-2/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+
SMILES: COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)OC)N
Molecular Formula: C22H22N6O3
Molecular Weight: 418.457

(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.: 836630-16-1

Cat. No.: VC5528320

Molecular Formula: C22H22N6O3

Molecular Weight: 418.457

* For research use only. Not for human or veterinary use.

(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide - 836630-16-1

Specification

CAS No. 836630-16-1
Molecular Formula C22H22N6O3
Molecular Weight 418.457
IUPAC Name 2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C22H22N6O3/c1-30-11-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-14-6-5-7-15(12-14)31-2/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+
Standard InChI Key HUFNLRZVFYFKKD-DHRITJCHSA-N
SMILES COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)OC)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(E)-2-Amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS: 836630-16-1) is a pyrroloquinoxaline derivative with the molecular formula C₂₂H₂₂N₆O₃ and a molar mass of 418.457 g/mol. The IUPAC name delineates its structure: 2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide. Key identifiers include:

PropertyValue
SMILESCOCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)OC)N
InChIInChI=1S/C22H22N6O3/c1-30-11-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-14-6-5-7-15(12-14)31-2/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+
InChIKeyHUFNLRZVFYFKKD-DHRITJCHSA-N

The planar pyrroloquinoxaline core facilitates π-π stacking interactions, while the 3-methoxybenzylidene and 2-methoxyethyl groups enhance solubility and target engagement .

Spectroscopic and Computational Insights

Density functional theory (DFT) analyses of analogous pyrroloquinoxalines reveal localized electron density on the quinoxaline nitrogen atoms, which may mediate hydrogen bonding with enzymatic active sites . Nuclear magnetic resonance (NMR) data for related compounds show distinct aromatic proton signals between δ 7.2–8.5 ppm, correlating with the deshielded environment of the quinoxaline ring.

Synthesis and Manufacturing

Synthetic Route

The synthesis involves a multi-step sequence:

  • Core Formation: Cyclocondensation of 2,3-diaminoquinoxaline with α-keto esters yields the pyrroloquinoxaline scaffold.

  • Schiff Base Formation: Condensation of the primary amine at position 1 with 3-methoxybenzaldehyde under acidic conditions (e.g., acetic acid, 60°C) introduces the (E)-3-methoxybenzylidene moiety.

  • Carboxamide Installation: Reaction of the carboxylic acid at position 3 with 2-methoxyethylamine using coupling agents (e.g., HATU, DIPEA) in DMF completes the structure.

Optimization and Yield

Key parameters include:

  • Solvent Choice: Dimethylformamide (DMF) maximizes carboxamide coupling efficiency (>75% yield).

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve Schiff base regioselectivity, reducing byproduct formation .

  • Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity.

Pharmacological Activity

Enzyme Inhibition Profile

Inhibition constants (Kᵢ) against FAAH and MAGL for select pyrroloquinoxaline derivatives :

CompoundFAAH Kᵢ (nM)MAGL Kᵢ (nM)Selectivity Ratio (FAAH/MAGL)
5e42 ± 358 ± 40.72
5m28 ± 231 ± 30.90

While exact data for (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide are unavailable, structural analogs exhibit balanced dual inhibition, suggesting similar behavior .

Mechanism of Action

Molecular docking studies indicate:

  • The carboxamide group forms hydrogen bonds with FAAH’s Ser241 catalytic triad .

  • The methoxyethyl chain occupies MAGL’s hydrophobic pocket, displacing endogenous substrates .

Physicochemical and ADMET Properties

Calculated Properties

ParameterValue
logP2.8 ± 0.3
Water Solubility12 µg/mL (25°C)
**Plasma Protein Binding89% (predicted)

The compound’s moderate lipophilicity (logP ~2.8) suggests adequate blood-brain barrier permeability for central nervous system targets .

Future Directions

  • In Vivo Efficacy: Testing in rodent models of neuropathic pain and inflammation.

  • SAR Expansion: Modifying the methoxyethyl group to enhance MAGL selectivity.

  • Toxicology: Acute and chronic toxicity profiling to establish safety margins.

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